molecular formula C14H21N3O4 B1444648 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid CAS No. 1290625-93-2

1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid

Numéro de catalogue: B1444648
Numéro CAS: 1290625-93-2
Poids moléculaire: 295.33 g/mol
Clé InChI: ODEDUUBIWMPGEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Formula and Elemental Composition

1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid has the molecular formula C14H21N3O4, with a precise molecular weight of 295.33 g/mol. The compound consists of 14 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms. The elemental composition by weight is approximately 56.94% carbon, 7.17% hydrogen, 14.23% nitrogen, and 21.66% oxygen.

Table 1: Elemental Composition of 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid

Element Number of Atoms Atomic Weight (g/mol) Percentage by Weight
Carbon 14 168.17 56.94%
Hydrogen 21 21.17 7.17%
Nitrogen 3 42.02 14.23%
Oxygen 4 64.00 21.66%
Total 42 295.33 100%

The compound can be identified by various chemical identifiers, including its InChI key ODEDUUBIWMPGEB-UHFFFAOYSA-N and SMILES notation CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N2C=CN=C2. These identifiers uniquely represent its molecular structure and can be used for database searching and structure verification.

Structural Isomerism and Stereochemical Considerations

The piperidine ring in 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid exhibits important conformational characteristics that influence its overall molecular geometry. The six-membered piperidine heterocycle can adopt different conformations, with the chair conformation generally being the most energetically favorable for piperidines.

The conformational flexibility of the piperidine ring is significantly influenced by the hybridization state of the carbon atoms, particularly those adjacent to the nitrogen atom. Research has shown that when a carbon atom alpha to the piperidinic nitrogen is sp3 hybridized, the chair conformation is favored. Conversely, when this carbon is sp2 hybridized, the ring tends to adopt a half-chair conformation.

In the case of 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid, the C4 position is quaternary with an sp3 hybridization, which would typically favor the chair conformation. However, the presence of both the imidazole and carboxylic acid substituents at this position introduces steric constraints that can affect the overall ring conformation.

The quaternary carbon at position 4 of the piperidine ring represents a potential stereogenic center. However, due to the identical substituents (in terms of connectivity), this particular compound does not exhibit optical isomerism at this position. This is in contrast to related compounds with different substituents at the 4-position, which can exhibit distinct stereochemical properties that significantly impact their biological activities.

Table 2: Conformational Preferences in Substituted Piperidines

Carbon Hybridization Preferred Conformation Stability Factors
C(sp3) at α position Chair Higher stability, less ring strain
C(sp2) at α position Half-chair Increased ring strain, planar nitrogen environment
Quaternary C4 Modified chair Steric interactions of substituents

The tert-butoxycarbonyl group on the nitrogen also influences the conformation of the piperidine ring through steric and electronic effects. Nuclear magnetic resonance spectroscopy studies of related piperidine derivatives have confirmed these conformational preferences and allowed for the accurate assignment of stereochemistry in similar compounds.

Key Functional Groups: tert-Butoxycarbonyl (Boc), Imidazole Ring, Piperidine Core, Carboxylic Acid

1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid contains four distinct functional groups, each contributing unique chemical properties to the molecule:

tert-Butoxycarbonyl (Boc) Group:
The tert-butoxycarbonyl group is attached to the nitrogen atom of the piperidine ring, functioning as a protecting group for the secondary amine. This group consists of a carbonyl (C=O) linked to both the piperidine nitrogen and a tert-butoxy group [-OC(CH3)3]. The Boc group is widely utilized in organic synthesis due to its stability under basic conditions and its ability to be selectively cleaved under acidic conditions. In this compound, the Boc group modifies the basicity of the piperidine nitrogen and introduces steric bulk that influences the overall molecular conformation.

Imidazole Ring:
The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In this compound, the imidazole is connected to the piperidine ring at the C4 position through the N1 of the imidazole. The imidazole ring contributes aromatic character and introduces a basic nitrogen (N3) that can participate in hydrogen bonding and acid-base interactions. The planarity of the imidazole ring contrasts with the non-planar piperidine structure, creating a distinct spatial arrangement that impacts the overall molecular geometry.

Piperidine Core:
The piperidine ring serves as the central structural element of the molecule. This six-membered saturated heterocycle contains a nitrogen atom that, when not protected by the Boc group, would exhibit basic properties. The quaternary carbon at position 4 bears both the imidazole substituent and the carboxylic acid group, creating a structurally rigid center within the molecule. The piperidine conformation is influenced by the nature and orientation of these substituents, as discussed in the previous section.

Carboxylic Acid Group:
The carboxylic acid functional group (-COOH) is attached to the C4 position of the piperidine ring. This group provides acidic properties to the molecule, with the ability to donate a proton and form carboxylate salts. The carboxylic acid can participate in hydrogen bonding as both a donor and acceptor, influencing intermolecular interactions and solubility characteristics. The presence of this group at the quaternary C4 position creates a unique spatial arrangement that affects the overall molecular conformation.

Table 3: Key Functional Groups and Their Properties

Functional Group Structure Key Properties Role in the Molecule
tert-Butoxycarbonyl (Boc) -N-C(=O)-O-C(CH3)3 Acid-labile protecting group Protects piperidine nitrogen, modifies basicity
Imidazole Five-membered aromatic ring with two nitrogens Aromatic, weakly basic, hydrogen bond acceptor Introduces planarity and potential for specific interactions
Piperidine Six-membered saturated ring with one nitrogen Conformationally flexible, basic nitrogen (when unprotected) Central scaffold of the molecule
Carboxylic Acid -COOH Acidic, hydrogen bond donor and acceptor Provides acidic properties, potential for salt formation

The unique combination of these functional groups creates a molecule with both acidic and potentially basic sites, as well as regions of hydrophobicity and hydrophilicity, contributing to its overall physicochemical profile.

Computational Modeling: Quantum Mechanical and Molecular Mechanics Studies

Computational modeling approaches provide valuable insights into the structural and electronic properties of 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid. Both quantum mechanical methods and molecular mechanics studies can be employed to understand its conformational preferences, reactivity, and interaction potential.

Quantum Mechanical Studies:
Density Functional Theory (DFT) calculations at the B3LYP/6-311G* level can be used to optimize the molecular structure of 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid and determine its energetic properties. These calculations provide information about bond lengths, bond angles, dihedral angles, and the overall molecular geometry. For imidazole derivatives, such quantum chemical properties as enthalpy of formation (ΔHf) and entropy can be predicted using computational models.

Research on similar imidazole-containing compounds has employed genetic algorithm–multiple linear regression (GA–MLR) and backpropagation–artificial neural network (BP–ANN) approaches to develop quantitative structure-property relationship (QSPR) models. These models correlate molecular descriptors with quantum chemical properties, allowing for the prediction of properties for new derivatives without the need for experimental measurements.

Table 4: Quantum Mechanical Methods for Studying 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid

Computational Method Application Information Obtained
DFT-B3LYP/6-311G* Geometry optimization Bond lengths, angles, dihedral angles, energies
GA-MLR QSPR model development Linear correlation between descriptors and properties
BP-ANN QSPR model development Non-linear correlation between descriptors and properties
Natural Bond Orbital Analysis Electronic structure Charge distribution, bonding characteristics

Molecular Mechanics and Molecular Dynamics:
Molecular mechanics calculations using force fields tailored for heterocyclic compounds can be employed to explore the conformational space of 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid. These calculations are particularly valuable for understanding the preferred conformations of the piperidine ring and the relative orientations of the substituents.

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or in the solid state. These simulations can reveal transitions between different conformational states and the influence of solvent interactions on the molecular structure.

Docking and Interaction Studies:
For compounds containing both piperidine and imidazole moieties, molecular docking studies have been conducted to investigate their interactions with biological targets. While specific docking studies for 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid are not directly reported in the available literature, the methodologies used for similar compounds could be applied to predict its potential binding modes with proteins or other macromolecules.

The stereochemistry of the molecule significantly influences its binding orientation and interaction energies in docking studies. The specific conformation of the piperidine ring and the spatial arrangement of the functional groups determine the complementarity with binding pockets in potential target proteins.

Table 5: Computational Methods for Studying Molecular Interactions

Method Application Information Obtained
Molecular Docking Binding prediction Binding poses, interaction energies
Molecular Dynamics Conformational analysis Time-dependent structural changes
Free Energy Calculations Binding affinity Thermodynamic parameters of binding
Electrostatic Potential Mapping Interaction hotspots Regions favorable for specific interactions

Computational modeling of 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid provides a theoretical foundation for understanding its structural features, which complements experimental characterization techniques. These computational approaches offer predictions about properties that may be difficult to measure experimentally and guide the rational design of related compounds with desired characteristics.

Propriétés

IUPAC Name

4-imidazol-1-yl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-13(2,3)21-12(20)16-7-4-14(5-8-16,11(18)19)17-9-6-15-10-17/h6,9-10H,4-5,7-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEDUUBIWMPGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130697
Record name 1,4-Piperidinedicarboxylic acid, 4-(1H-imidazol-1-yl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290625-93-2
Record name 1,4-Piperidinedicarboxylic acid, 4-(1H-imidazol-1-yl)-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1290625-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperidinedicarboxylic acid, 4-(1H-imidazol-1-yl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Boc Protection of 4-Piperidinecarboxylic Acid

The first critical step is the selective protection of the piperidine nitrogen with a Boc group, which stabilizes the amine during subsequent transformations.

  • Procedure: 4-piperidinecarboxylic acid is reacted with di-tert-butyl dicarbonate (Boc2O) in an alkaline environment (e.g., sodium hydroxide or sodium carbonate solution) and an organic solvent such as tetrahydrofuran (THF). The molar ratio of substrate to Boc2O is typically around 1:1.1 to ensure complete protection.
  • Reaction conditions: Room temperature to mild heating, stirring until completion.
  • Outcome: Formation of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with high purity and yield (generally >70%).
  • Reference: This method is well-documented in patent literature describing similar Boc-protected piperidine intermediates.

Introduction of the Imidazole Group at the 4-Position

The key challenge is installing the 1H-imidazol-1-yl substituent at the 4-position of the Boc-protected piperidine ring.

  • Possible approaches:

    • Nucleophilic substitution: Starting from a suitable leaving group at the 4-position (e.g., 4-halopiperidine derivative), nucleophilic substitution with imidazole can be conducted under basic conditions to afford the 4-(1H-imidazol-1-yl) derivative.

    • Amide coupling or cross-coupling reactions: If the 4-position bears a carboxylic acid or activated ester, coupling with an imidazole-containing amine or nucleophile using carbodiimide coupling agents (e.g., EDC·HCl) and additives such as 1-hydroxybenzotriazole (HOBt) can be employed.

  • Typical reagents and conditions: Use of coupling agents like EDC·HCl, HOBt, and bases such as N-methylmorpholine or triethylamine in dichloromethane or DMF at 0–20 °C for several hours.

  • Purification: Column chromatography or recrystallization to isolate the desired product.
  • Supporting data: Analogous methods for heterocyclic substitution on Boc-protected piperidines have been reported with yields ranging from 70% to 88%.

Alternative Synthetic Routes

  • Hydroxylamine intermediate route: For related compounds, conversion of the Boc-piperidine-4-carboxylic acid to an N,O-dimethylhydroxylamine derivative followed by reaction with Grignard reagents has been described to introduce acyl substituents at the 4-position. While this route is more specific to acetyl derivatives, it demonstrates the versatility of intermediates for further functionalization.

Purification and Characterization

  • Purification: Silica gel column chromatography using solvent gradients such as dichloromethane/methanol/ammonium hydroxide or recrystallization from ethanol/water mixtures.
  • Characterization: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to verify the presence of Boc, imidazole, and carboxylic acid functionalities.
  • Stability notes: The Boc group is sensitive to strong acids and can be cleaved under acidic conditions; thus, care is taken during purification to maintain protecting group integrity.

Data Table: Summary of Key Reaction Steps and Conditions

Step Reaction Reagents & Conditions Yield (%) Notes
1 Boc protection of 4-piperidinecarboxylic acid Di-tert-butyl dicarbonate, NaOH or Na2CO3, THF, RT 70–88 Molar ratio 1:1.1, alkaline environment
2 Substitution/coupling to introduce imidazole Imidazole, coupling agents (EDC·HCl, HOBt), base (N-methylmorpholine), DCM, 0–20 °C, 5–10 h 70–85 Purification by chromatography
3 Purification Column chromatography or recrystallization Use mild conditions to preserve Boc group

Research Findings and Notes

  • The Boc protection step is critical for selectivity and yield. Over- or under-protection can lead to side products.
  • The choice of coupling agents and bases significantly affects the efficiency of imidazole installation.
  • Reaction monitoring by TLC and NMR ensures completion and purity.
  • The synthetic route benefits from fewer steps and mild conditions compared to older methods involving harsher reagents or longer reaction times.
  • Analytical confirmation ensures the compound meets purity standards required for further pharmaceutical or chemical applications.

Analyse Des Réactions Chimiques

Types of Reactions

1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine or imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce alkyl or acyl groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Synthesis of Drug-Like Molecules
The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been synthesized to explore their potential as inhibitors for specific biological targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders .

Case Study: Novel Libraries of Small Molecules
A study highlighted the synthesis of a library of small molecules based on the imidazole-piperidine scaffold. These compounds were evaluated for their biological activity against several targets, demonstrating the utility of 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid as a precursor for generating diverse chemical entities with potential therapeutic effects .

Targeted Protein Degradation

Role in PROTAC Development
The compound is increasingly recognized for its application in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that can selectively degrade specific proteins within cells. The inclusion of 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid as a rigid linker enhances the stability and efficacy of these degraders by optimizing their three-dimensional orientation and improving drug-like properties .

Table: Comparison of Linkers in PROTACs

Linker TypePropertiesApplication
Rigid Linker (e.g., this compound)Improved ternary complex formationTargeted protein degradation
Flexible LinkerGreater conformational freedom but less stabilityGeneral bioconjugation
Short LinkerEnhanced cellular uptake but may reduce specificityRapid screening assays

Therapeutic Implications

Potential Anticancer Activity
Research indicates that derivatives of 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid exhibit promising anticancer properties. These compounds have been tested against various cancer cell lines, showing significant cytotoxic effects that warrant further investigation into their mechanisms of action and potential clinical applications .

Case Study: Anticancer Screening
In a recent study, a series of analogs derived from this compound were screened for their ability to inhibit tumor growth in vitro and in vivo. The results demonstrated that certain modifications to the piperidine ring significantly enhanced anticancer activity, suggesting a pathway for developing new cancer therapeutics based on this scaffold .

Mécanisme D'action

The mechanism of action of 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Analogs with Modified Substituent Positions

2-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid (CAS: 1713463-39-8) shares the Boc-piperidine backbone but differs in the placement of the carboxylic acid group. Here, the carboxylic acid is at the 4-position of the imidazole ring instead of the piperidine ring. This positional isomerism may alter electronic properties and binding affinity to biological targets, though its specific applications remain understudied .

Parameter Main Compound Analog (CAS 1713463-39-8)
Molecular Formula C₁₄H₂₁N₃O₄ C₁₄H₂₁N₃O₄
Molecular Weight 295.33 g/mol 295.34 g/mol
Substituent Positions Carboxylic acid at piperidine C4 Carboxylic acid at imidazole C4
Reported Applications Medicinal chemistry research Limited data

Piperidine Derivatives with Bioactive Modifications

A compound synthesized by condensing 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with 1-methylpiperazine () demonstrated anticancer activity against HCT116 colon cancer cells (EC₅₀: 3–4 µM). This highlights the significance of introducing secondary amines (e.g., piperazine) to enhance cytotoxicity. In contrast, the main compound’s imidazole group may prioritize interactions with enzymes or receptors over direct anticancer effects .

Diazepane and Oxazole Hybrids

2-((4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid (CAS: 1860297-13-7) replaces the piperidine ring with a seven-membered diazepane and substitutes imidazole with oxazole. Oxazole, being less basic than imidazole, may reduce undesired metabolic interactions. Its higher molecular weight (325.36 g/mol) could also influence pharmacokinetics .

Complex Oxadiazole-Containing Derivatives

A structurally distinct compound from , 1-[(4-{5-[3-chloro-4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)methyl]-4-[(2-methoxyethoxy)methyl]piperidine-4-carboxylic acid , incorporates an oxadiazole ring and a methoxyethoxy group. Oxadiazoles are bioisosteres for ester or amide groups, enhancing metabolic stability. The methoxyethoxy chain improves hydrophilicity, contrasting with the main compound’s reliance on imidazole for solubility .

Peptide-Conjugated Imidazole Derivatives

describes compounds like 4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole (5{117}), which integrates a lysyl peptide chain. Such modifications are typical in prodrug design or targeted delivery systems, leveraging peptide receptors for cellular uptake—a feature absent in the main compound .

Activité Biologique

1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid is a complex organic compound notable for its unique structural features, including a piperidine ring and an imidazole group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

  • Molecular Formula : C₁₄H₁₉N₃O₄
  • Molecular Weight : 279.32 g/mol
  • CAS Number : 1290625-93-2

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole group can engage in hydrogen bonding and coordinate with metal ions, which may enhance its binding affinity and specificity towards these targets. This interaction is crucial for modulating enzyme activity and influencing cellular processes.

1. Enzyme Inhibition

Research indicates that derivatives of this compound can act as enzyme inhibitors, particularly in pathways relevant to neurodegenerative diseases. For instance, it has been suggested that modifications to the piperidine structure can enhance the inhibition of specific proteases involved in such diseases .

2. Antitumor Activity

Studies have shown that compounds related to 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid exhibit selective cytotoxicity against various cancer cell lines. The structural features contribute to their ability to disrupt cancer cell proliferation .

3. Neuroprotective Effects

The compound's potential neuroprotective properties have been explored, particularly in models of Parkinson’s disease. The presence of the imidazole ring is thought to play a significant role in stabilizing neuroprotective peptides, enhancing their efficacy .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid:

Compound NameStructureBiological Activity
1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidStructureEnzyme inhibition, antitumor activity
1-(tert-butoxycarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acidStructureModerate anticancer effects
1-(tert-butoxycarbonyl)-4-(1H-benzo[d]imidazol-1-yl)piperidine-4-carboxylic acidStructureNeuroprotective properties

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • A study demonstrated that modifications on the piperidine ring significantly enhanced the inhibitory effects on specific proteases involved in neurodegenerative diseases. The findings suggest that the compound could be a promising lead for developing new therapeutic agents .
  • Antitumor Activity Assessment :
    • In vitro assays revealed that derivatives of this compound exhibited cytotoxic effects against human leukemic T-cells at nanomolar concentrations. This highlights its potential as an antitumor agent .
  • Neuroprotective Mechanisms :
    • Research focusing on neuroprotection indicated that the compound could stabilize helical structures in peptides, potentially increasing their resistance to proteolytic degradation and enhancing their biological activity .

Q & A

Q. What are the standard synthetic routes for preparing 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols involving Boc (tert-butoxycarbonyl) protection, nucleophilic substitution, and hydrolysis. For example, intermediates like ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate undergo hydrolysis using NaOH in EtOH/water, followed by acidification to yield carboxylic acid derivatives. Characterization includes:

  • NMR spectroscopy : Integration of peaks (e.g., δ 1.52 ppm for piperidine CH2 groups, δ 7.93 ppm for aromatic protons) .
  • Elemental analysis : Confirmation of %C, %H, and %N within ±0.3% of theoretical values .
  • IR spectroscopy : Key stretches (e.g., 1730 cm⁻¹ for ester carbonyl, 1687 cm⁻¹ for amide) .

Q. How is the Boc-protecting group stability evaluated during synthetic steps?

The Boc group is susceptible to acidic conditions. Stability is tested by exposing intermediates to varying pH (e.g., trifluoroacetic acid in dichloromethane for deprotection). Monitoring via TLC or HPLC-MS ensures no premature cleavage occurs. For example, Boc removal from 4-benzyl derivatives requires 24-hour stirring in TFA .

Q. What safety precautions are critical when handling this compound?

  • Inhalation/contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse with water for 15 minutes and seek medical advice .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing imidazole substituents at the piperidine C4 position?

  • Substituent compatibility : Electron-withdrawing groups (e.g., 3,4-dichlorophenoxy) on imidazole improve electrophilicity for nucleophilic substitution. Yields increase to >85% using excess benzaldehyde derivatives in methanol under reflux .
  • Catalytic systems : Triethylamine facilitates deprotonation, while Pd(OAc)₂/XPhos enables Suzuki couplings for aryl substitutions .

Q. How are structural contradictions resolved between NMR and X-ray crystallography data for this compound?

Discrepancies in proton environments (e.g., axial vs. equatorial positions in piperidine) are addressed by:

  • Dynamic NMR : Variable-temperature studies to assess ring-flipping kinetics .
  • DFT calculations : Optimizing geometries to match experimental NMR shifts (e.g., δ 3.42 ppm for imidazole-proximal CH groups) .

Q. What strategies are used to enhance solubility for biological assays without compromising the imidazole-piperidine pharmacophore?

  • Salt formation : React with sodium hydroxide to generate carboxylate salts (e.g., sodium 4-(imidazol-1-yl)piperidine-4-carboxylate) .
  • PEGylation : Introduce polyethylene glycol chains at the Boc group via ester linkages .

Methodological Considerations

Q. How is HPLC-MS used to validate purity and identify byproducts?

  • Column selection : C18 reverse-phase columns with 0.1% formic acid in acetonitrile/water gradients .
  • MS parameters : ESI+ mode detects [M+H]⁺ ions (e.g., m/z 313 for intermediates) .
  • Peak integration : Purity >95% is required for pharmacological studies .

Q. What computational tools predict logP and solubility for derivative prioritization?

  • ADMET predictors : Use Molinspiration or ACD/Labs to estimate logP (e.g., -0.194 for sulfonyl derivatives) .
  • COSMO-RS : Solubility simulations in polar solvents (e.g., DMSO) guide formulation .

Data Contradictions and Reproducibility

Q. Why do reported melting points vary across literature (e.g., 162–166°C vs. 162–163°C)?

Variations arise from:

  • Polymorphism : Recrystallization solvents (e.g., EtOH vs. hexane) produce different crystal forms .
  • Impurity profiles : Residual solvents (e.g., EtOH) lower observed melting ranges .

Q. How can batch-to-batch variability in elemental analysis data be minimized?

  • Stoichiometric control : Ensure exact molar ratios during carboxylate formation .
  • Drying protocols : Lyophilize products to constant weight under vacuum (<0.1 mbar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid
Reactant of Route 2
1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.